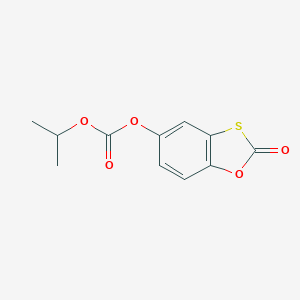
1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system. The unique structure of this compound, featuring a dichlorophenyl group and a phenylpiperazine moiety, suggests it may have interesting biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the 3,5-dichlorophenyl group: This step might involve a nucleophilic substitution reaction using a dichlorobenzene derivative.
Attachment of the phenylpiperazine moiety: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, using a phenylpiperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are often employed.
Major Products
The products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, compounds of this type may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include serotonin or dopamine receptors, and the pathways involved might relate to signal transduction in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)butane-2,5-dione
Uniqueness
1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its dichlorophenyl group and phenylpiperazine moiety are key features that differentiate it from other related molecules.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-14-10-15(22)12-17(11-14)25-19(26)13-18(20(25)27)24-8-6-23(7-9-24)16-4-2-1-3-5-16/h1-5,10-12,18H,6-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKHZYOKLQZSDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B392864.png)

![2-(2,6-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392867.png)
![Methyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392868.png)
![(4Z)-4-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B392870.png)
![2-(4-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B392871.png)

![methyl 4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B392876.png)
![2-[3-Amino-2-(4-bromobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B392877.png)
![ETHYL 2-({[3-CYANO-4,6-DIMETHYL-5-(2-OXO-2-PHENYLETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B392878.png)




